(3-氨基丙氧基)三甲基硅烷

描述

“(3-Aminopropyl)trimethoxysilane” is an aminosilane that is used in silanization processes . It functionalizes substrates with alkoxysilane molecules . It is also used as a silane coupling agent for the surface modification of a variety of nanomaterials .

Synthesis Analysis

The synthesis of “(3-Aminopropyl)trimethoxysilane” functionalized materials has been reported in several studies . For instance, one study demonstrated the synthesis of functionalized Gd2O3:Eu3+ red phosphor with enhanced quantum yield . Another study reported the synthesis of silica nanoparticles with varied location of added APS via a reverse micro emulsion process . A third study reported the preparation of APS-containing silica nanoparticles for post-combustion carbon dioxide (CO2) capture .

Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)trimethoxysilane” can be represented by the formula C6H17NOSi .

Chemical Reactions Analysis

There are several studies that have investigated the chemical reactions involving “(3-Aminopropyl)trimethoxysilane” or similar compounds . For example, one study reported the reaction of trimethylsilane with O(3P) atoms .

科学研究应用

在微电子和表面改性中的应用:

- 基于三甲基硅烷的 PECVD 工艺利用了 (3-氨基丙氧基)三甲基硅烷等材料,可有效沉积微电子中的介电薄膜。这包括创建非晶氢化碳化硅及其氧化物的低介电常数介电版本,从而提高了先进器件中的电路性能 (Loboda, 1999)。

- (3-吡咯烷基烯丙基)三甲基硅烷等功能性烯丙基硅烷与亲电试剂表现出独特的反应性,导致受保护的取代醛的合成并促进烯丙基硅烷型反应。这对有机化学和材料科学具有影响 (Corriu, Huynh, & Moreau, 1983)。

生物医学应用:

- 在生物医学领域,使用氨基硅烷分子(例如 (3-氨基丙基)三甲氧基硅烷)对生物材料进行表面功能化非常重要。这使得各种生物实体能够与表面结合,这对于生物传感器和纳米粒子-生物分子混合系统的开发至关重要 (Chen, Wu, & Gwo, 2006)。

- 使用氨基硅烷对具有图案化表面化学的材料上骨细胞组织和矿化的动力学的研究表明,表面化学修饰可以有效地组织细胞并在体外形成矿化组织。这对组织工程应用非常重要 (Healy 等,1996)。

环境应用:

- 已开发出一种使用 3-(三甲氧基甲硅烷基)丙胺作为前体的 novel 氨基官能化聚合物,用于从环境样品中提取氯酚。这展示了氨基硅烷在环境监测和分析中的应用 (Bagheri, Babanezhad, & Khalilian, 2008)。

- 使用包括 (3-氨基丙基)三甲氧基硅烷在内的不同氨基硅烷对纳米多孔二氧化硅进行功能化,增强了 CO2 吸附性能。这在碳捕获和储存技术中具有潜在应用 (Kim & Ko, 2018)。

化学合成和分析:

- 芳基三甲基硅烷,包括 (3-氨基丙氧基)三甲基硅烷衍生物,用于金催化的氧化偶联反应。这种方法为传统的硼酸方法提供了一种替代方法,并且对于各种合成应用非常重要 (Brenzovich, Brazeau, & Toste, 2010)。

- (氨基甲基)三甲基硅烷因其与活性羰基试剂的反应性和在血浆胺氧化酶失活中的作用而受到研究,说明了其在生化研究中的用途 (Wang, Venkataraman, Klein, & Sayre, 1992)。

作用机制

Target of Action

The primary target of (3-Aminopropoxy)trimethylsilane is the surface of various nanomaterials . It acts as a silane coupling agent, which is a molecule that forms a bridge between inorganic materials (like glass, metal, etc.) and organic materials (like polymers). This bridging action enhances the compatibility and bond strength between the two materials .

Mode of Action

(3-Aminopropoxy)trimethylsilane interacts with its targets by functionalizing the surfaces of substrates with alkoxysilane molecules . The Si-H bond in the compound is highly reactive , which allows it to form strong bonds with the target surfaces. This interaction results in changes to the surface properties of the target, enhancing its compatibility with other materials .

Biochemical Pathways

Silanes in general are known to participate in electrophilic substitution reactions . The carbon-silicon bond in silanes is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property is exploited in electrophilic additions to allyl- and vinylsilanes .

Pharmacokinetics

It’s important to note that the compound is used primarily for surface modification of nanomaterials , and its bioavailability would likely depend on the specific application and environmental conditions.

Result of Action

The action of (3-Aminopropoxy)trimethylsilane results in the formation of a thermally stable layer on different substrates . This layer enhances the substrate’s compatibility with other materials and improves its stability . In the case of silica nanoparticles, for example, the compound can prevent the growth and aggregation of nanoparticles, thereby favoring low-temperature activity and stability for CH4 combustion .

Action Environment

The action, efficacy, and stability of (3-Aminopropoxy)trimethylsilane can be influenced by various environmental factors. For instance, the compound’s reactivity and the stability of the resulting surface layer can be affected by factors such as temperature, humidity, and the presence of other chemicals

未来方向

There are several potential future directions for research involving “(3-Aminopropyl)trimethoxysilane”. For example, one study demonstrated that surface passivation with “(3-Aminopropyl)trimethoxysilane” improves perovskite solar cell performance by reducing surface recombination velocity . This suggests potential applications in the field of renewable energy.

生化分析

Biochemical Properties

It is known that aminosilanes, such as (3-Aminopropyl)triethoxysilane, are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Cellular Effects

It is known that aminosilanes can be used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading . This suggests that (3-Aminopropoxy)trimethylsilane could potentially interact with cells in a similar manner.

Molecular Mechanism

It is known that (3-Aminopropyl)triethoxysilane can act as a dual-role reagent for the bidirectional bridging between Pd2+ and AlOOH/Al, as well as the formation of SiO2 matrix and mesopores . This suggests that (3-Aminopropoxy)trimethylsilane could potentially have similar properties.

属性

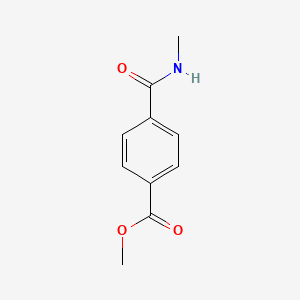

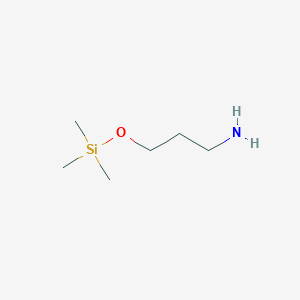

IUPAC Name |

3-trimethylsilyloxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NOSi/c1-9(2,3)8-6-4-5-7/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBPVFUOJWSMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287894 | |

| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23755-44-4 | |

| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23755-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine](/img/structure/B3254335.png)

![N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B3254374.png)

![9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione](/img/structure/B3254394.png)